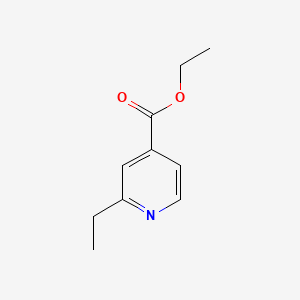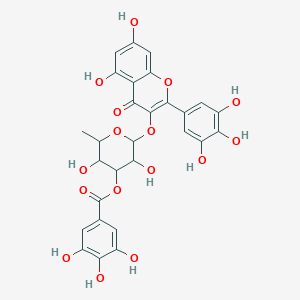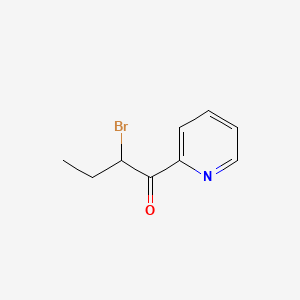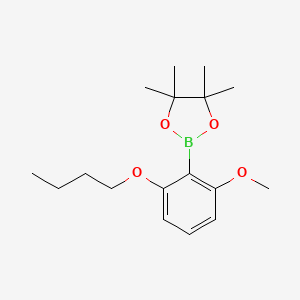
Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1198283-75-8 . It has a molecular weight of 250.34 . The IUPAC name for this compound is tert-butyl 4- (1-cyanopropylidene)-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate is 1S/C14H22N2O2/c1-5-11(10-15)12-6-8-16(9-7-12)13(17)18-14(2,3)4/h5-9H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate is a compound with a molecular weight of 250.34 . It should be stored at room temperature for optimal stability .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. Its significance is underlined by its role in the production of Vandetanib intermediates, as demonstrated through a synthesis process involving acylation, sulfonation, and substitution steps, confirming the structure via MS and 1HNMR with a total yield of 20.2% (Wang et al., 2015). Similarly, its utility in synthesizing intermediates for crizotinib, with a notable total yield of 49.9%, emphasizes its importance in medicinal chemistry (Kong et al., 2016).
Applications in Drug Development
The compound is crucial for developing small molecule anticancer drugs. A rapid and high-yield synthetic method has been established, showcasing its role as an intermediate for drugs targeting the PI3K/AKT/mTOR pathway, a crucial target in cancer therapeutics (Zhang et al., 2018). This pathway's significance in cell growth and survival makes targeting it a promising approach for overcoming resistance to existing cancer therapies.
Structural Studies
The compound's potential extends to structural studies, such as X-ray studies revealing tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate's enol form and its reduction leading to compounds with significant molecular packing characteristics, driven by strong O-H...O=C hydrogen bonds (Didierjean et al., 2004). These structural insights are vital for understanding molecular interactions and designing more effective drugs.
Advancements in Synthesis Methods
Innovations in synthesis techniques have led to the efficient creation of related piperidine derivatives, offering promising synthons for a diverse array of piperidine derivatives, crucial for pharmaceutical development (Moskalenko & Boev, 2014). These advancements underscore the compound's versatility and its potential as a cornerstone in the synthesis of novel therapeutic agents.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed or if it comes into contact with the eyes . The hazard statements H303 and H320 are associated with this compound, suggesting potential hazards upon ingestion or eye contact . Precautionary measures include rinsing cautiously with water in case of eye contact .
Propiedades
IUPAC Name |
tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-5-11(10-15)12-6-8-16(9-7-12)13(17)18-14(2,3)4/h5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLVRCOPABEBIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1CCN(CC1)C(=O)OC(C)(C)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678067 |
Source


|
| Record name | tert-Butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate | |
CAS RN |
1198283-75-8 |
Source


|
| Record name | 1,1-Dimethylethyl 4-(1-cyanopropylidene)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198283-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Bromo-1-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B598729.png)




![Carbamic acid, [(1S)-3-cyano-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI)](/img/no-structure.png)
